
Diatretyne I
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Overview
Description
Diatretyne I is a bioactive polyacetylenic carboxylic acid first isolated from the mushroom Clitocybe diatreta . Its structure, [(2E)-8-amino-8-oxooct-2-ene-4,6-diyne]ic acid, features conjugated triple bonds, a terminal carboxylic acid group, and an α,β-unsaturated ketone moiety . This compound exhibits notable antimicrobial properties, likely serving as a chemical defense mechanism in its native fungal host . Biosynthetically, it is derived from acetyl-CoA precursors through oxidative coupling reactions, a pathway common to polyacetylenic fungal metabolites . Early studies identified its role in inhibiting bacterial growth, particularly against Gram-positive pathogens, though its clinical applications remain underexplored .
Preparation Methods
Diatretyne I can be synthesized through various methods. One common synthetic route involves the isolation of polyacetylenes from the basidiomycete Clitocybe diatreta . The synthesis process includes the extraction of the compound from fungal cultures, followed by purification steps such as crystallization from methanol .
Chemical Reactions Analysis
Diatretyne I undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Scientific Research Applications
Diatretyne I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyacetylene chemistry and its derivatives.
Mechanism of Action
The mechanism of action of Diatretyne I involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The molecular targets include enzymes involved in cell wall synthesis and membrane transport proteins. The pathways affected by this compound are crucial for bacterial survival, making it an effective antibiotic .
Comparison with Similar Compounds
Structural and Functional Analogues Within the Diatretyne Family
Diatretyne I belongs to a family of polyacetylenic metabolites produced by Clitocybe species. Key analogues include:
Table 1: Structural and Functional Comparison of Diatretyne Derivatives
Key Findings :
- The carboxylic acid group in this compound enhances solubility and bioavailability compared to its amide and nitrile derivatives .
- Diatretyne nitrile demonstrates comparable antimicrobial efficacy to this compound but with greater chemical stability, making it a candidate for pharmaceutical formulation .
- Diatretyne 3, produced under specific culture conditions, suggests biochemical plasticity in Clitocybe species, though its structure remains uncharacterized .
Comparison with Other Fungal Polyacetylenes
Polyacetylenic compounds from taxonomically diverse fungi share structural motifs and ecological roles with this compound:
Table 2: Bioactive Polyacetylenes from Other Fungi
Key Findings :
- Unlike this compound, hispidin’s styrylpyrone scaffold confers antioxidant rather than antimicrobial properties, highlighting structural diversity in fungal metabolites .
- Amanita-derived unsaturated norleucine amino acids exhibit neurotoxicity, contrasting with this compound’s antibacterial focus .
- Chondrosterins from marine fungi demonstrate cytotoxic mechanisms absent in this compound, underscoring ecological adaptation in bioactivity .
Mechanistic and Pharmacological Differences
- Antimicrobial Spectrum : this compound targets bacterial membranes via pore formation, whereas hispidin and chondrosterins act on eukaryotic cells .
- Toxicity Profile : Diatretyne analogues show lower cytotoxicity to mammalian cells compared to Amanita metabolites, which are lethal at low doses .
- Synthetic Accessibility: this compound’s polyacetylene backbone presents synthetic challenges, unlike simpler styrylpyrones or norleucine derivatives .
Biological Activity
Diatretyne I, a compound isolated from the fungus Clitocybe diatreta, has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and antiproliferative effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is classified as a polyacetylene compound, specifically identified as 7-cyano-hept-2-ene-4,6-diynoic acid. Its structure has been elucidated using various spectroscopic techniques such as NMR and IR spectroscopy. The presence of multiple functional groups contributes to its biological activity.
Biological Activity Overview
This compound has been evaluated for its biological activity through various assays. The following sections summarize key findings related to its antimicrobial, cytotoxic, and antiproliferative properties.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens. In studies conducted on various bacterial strains, including both Gram-positive and Gram-negative bacteria, diatretyne demonstrated significant inhibitory effects.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 18 | 30 µg/mL |
Candida albicans | 12 | 40 µg/mL |
These results indicate that this compound could potentially serve as a lead compound for the development of new antimicrobial agents.
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa cells (cervical cancer) and K-562 cells (chronic myelogenous leukemia). The results are summarized in the following table:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
K-562 | 18 |
L-929 (murine fibroblast) | 22 |
This compound exhibited potent cytotoxicity across these cell lines, suggesting its potential as an anticancer agent.
Antiproliferative Activity
In antiproliferative assays, this compound was tested for its ability to inhibit cell proliferation in murine fibroblast cell lines. The findings are as follows:
Assay Type | Effect |
---|---|
MTT Assay | Significant inhibition observed at concentrations > 20 µg/mL |
Colony Formation Assay | Reduced colony formation by 70% at 50 µg/mL |
These results suggest that this compound can effectively hinder cellular proliferation, which is a crucial aspect of cancer treatment strategies.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in medical and pharmaceutical fields:
- Antimicrobial Efficacy Study : A study published in the Journal of Scientific and Industrial Research demonstrated the efficacy of this compound against multiple pathogens, reinforcing its role as a natural antimicrobial agent .
- Cytotoxicity Assessment : Research conducted by Anchel et al. emphasized the significant cytotoxic effects of this compound on various cancer cell lines, suggesting its potential utility in cancer therapy .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways .
Q & A
Basic Research Questions
Q. What are the validated protocols for isolating Diatretyne I from fungal sources, and how can extraction efficiency be quantified?
- Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) from fungal biomass (e.g., Pleurotus ostreatus), followed by chromatographic purification using HPLC or column chromatography. Efficiency is validated via mass spectrometry (MS) for purity assessment and yield calculations. Replicate extractions under controlled conditions (pH, temperature) are critical for reproducibility .
Q. Which analytical techniques are essential for confirming this compound’s structural identity and purity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are primary for structural elucidation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 254 nm). Validation parameters include retention time consistency, peak symmetry, and comparison with reference spectra .
Q. What standardized in vitro assays are used to evaluate this compound’s antimicrobial activity?
- Methodological Answer: Broth microdilution (MIC/MBC assays) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans) are standard. Controls must include solvent-only blanks, reference antibiotics (e.g., amphotericin B), and viability assays (e.g., resazurin staining). Data should be normalized to cell density (OD₆₀₀) for cross-study comparisons .
Advanced Research Questions
Q. How can researchers design experiments to resolve stereochemical uncertainties in this compound derivatives?
- Methodological Answer: Chiral chromatography (e.g., chiral HPLC or SFC) paired with X-ray crystallography can resolve stereoisomers. Computational modeling (e.g., density functional theory) predicts stable conformers, while bioactivity assays (e.g., zone-of-inhibition tests) correlate stereochemistry with antimicrobial efficacy. Statistical validation via principal component analysis (PCA) identifies structural determinants of activity .
Q. What systematic review methodologies synthesize fragmented data on this compound’s ecological roles in fungal defense?
- Methodological Answer: Conduct a PRISMA-guided review with inclusion criteria focusing on fungal secondary metabolite studies. Use tools like Covidence for data extraction and GRADE for evidence quality assessment. Thematic analysis categorizes findings into "biosynthetic pathways," "ecological interactions," and "stress-induced production," supported by phylogenomic data .
Q. How can researchers apply the FINER criteria to design ethically sound studies on this compound’s therapeutic potential?
- Methodological Answer: Ensure Feasibility via pilot studies on scalable synthesis; Novelty by targeting understudied pathogens (e.g., multidrug-resistant Acinetobacter); Ethical compliance through animal model justification (3R principles); Relevance via alignment with WHO priority pathogens. Pre-register hypotheses on platforms like Open Science Framework .
Properties
CAS No. |
53318-35-7 |
---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
InChI Key |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C#CC#CC(=O)N |
Canonical SMILES |
C(=CC(=O)O)C#CC#CC(=O)N |
Origin of Product |
United States |
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